molecular formula C10H5F6N B1301082 2,4-Bis(Trifluoromethyl)Phenylacetonitrile CAS No. 201789-28-8

2,4-Bis(Trifluoromethyl)Phenylacetonitrile

Cat. No. B1301082
M. Wt: 253.14 g/mol
InChI Key: BJEJFFSIEUOCNS-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)phenylacetonitrile is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups can significantly alter the physical, chemical, and biological properties of these molecules.

Synthesis Analysis

The synthesis of compounds related to 2,4-bis(trifluoromethyl)phenylacetonitrile often involves the introduction of trifluoromethyl groups into aromatic systems. For instance, bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony have been synthesized by reacting RFLi with PnCl3, demonstrating the feasibility of introducing multiple trifluoromethyl substituents onto a central atom . Similarly, the synthesis of various fluorinated ligands and their palladium complexes has been reported, which shows the versatility of trifluoromethylated compounds in coordination chemistry .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is characterized by the strong electron-withdrawing effect of the trifluoromethyl groups. This can lead to unique structural features, as seen in the X-ray crystal structures of compounds like Sb(RF)2Cl and Sb(RF)2OSO2CF3, where the presence of these groups influences the coordination behavior of the central atom . The molecular structures of these compounds are often confirmed using various spectroscopic methods, including NMR and IR spectroscopy, which are essential tools for characterizing the presence of functional groups like CN .

Chemical Reactions Analysis

The reactivity of 2,4-bis(trifluoromethyl)phenylacetonitrile derivatives can be quite diverse. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction mechanism . Additionally, the synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride demonstrates the ability to control the conversion to different nitrile products .

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups into aromatic compounds significantly impacts their physical and chemical properties. For instance, fluorinated polyimides derived from trifluoromethyl-substituted diamines exhibit high solubility in organic solvents, good thermal stability, and excellent mechanical properties . The presence of these groups also affects the dielectric constants, water uptake, and UV-visible absorption properties of the resulting polymers . Furthermore, the synthesis and characterization of acyclic sulfur-nitrogen compounds with trifluoromethyl groups have provided insights into the electron delocalization and bond characteristics of these molecules .

Scientific Research Applications

Catalyst in Dehydrative Amidation

2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is highly effective as a catalyst in dehydrative amidation between carboxylic acids and amines. This catalyst is significant in α-dipeptide synthesis, with the ortho-substituent of boronic acid playing a crucial role in the process by preventing amine coordination to the boron atom, thereby accelerating amidation (Wang, Lu, & Ishihara, 2018).

Synthesis of Phenylacetonitriles and Benzonitriles

A method for the one-step synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride was extended to synthesize corresponding phenylacetonitriles, including 2,4-bis(trifluoromethyl)phenylacetonitrile (Kangani, Day, & Kelley, 2008).

Electrochemical Trifluoromethylation

Electrooxidation of trifluoroacetic acid in the presence of acrylonitrile, followed by steam distillation, led to the production of 2,3-bis(2,2,2-trifluoroethyl)succinonitrile, a process that may involve 2,4-bis(trifluoromethyl)phenylacetonitrile intermediates (Dmowski et al., 1997).

Synthesis of Fluorinated Analogs

Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane results in fluorinated analogs of natural compounds. This includes 2,2-bis(polyfluoroalkyl)chroman-4-ones and 2,2-bis(trifluoromethyl)chromenes, which are analogs of natural precocenes (Sosnovskikh et al., 2003).

Uncommon Reactivity and Trimeric Impurity Isolation

An uncommon reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, resulting in the loss of three fluorine atoms, was reported, leading to the isolation and characterization of a trimeric impurity. This highlights the chemical complexity and unique reactivity patterns of such compounds (Stazi et al., 2010).

Preparation of Monofluorophosphines

The preparation of bis[2,4-bis(trifluoromethyl)phenyl]fluorophosphine and related compounds was documented. These compounds are among the products of the reaction of 1,3-bis(trifluoromethyl)benzene with n-butyllithium, followed by chlorodifluorophosphine, indicating the versatility of fluorinated phenylacetonitriles in synthesizing diverse organophosphorus compounds (Heuer, Jones, & Schmutzler, 1990).

Safety And Hazards

2,4-Bis(Trifluoromethyl)Phenylacetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-[2,4-bis(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6N/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEJFFSIEUOCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371182
Record name 2,4-Bis(Trifluoromethyl)Phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(Trifluoromethyl)Phenylacetonitrile

CAS RN

201789-28-8
Record name 2,4-Bis(Trifluoromethyl)Phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201789-28-8
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